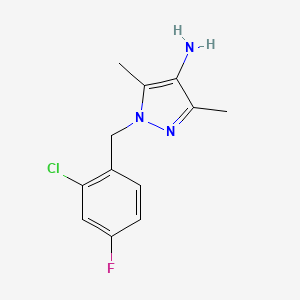

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chloro and fluoro substituent on the benzyl group, along with two methyl groups on the pyrazole ring

Méthodes De Préparation

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

Preparation of 2-chloro-4-fluorobenzyl bromide: This intermediate can be synthesized by reacting 2-chloro-4-fluorotoluene with bromine in the presence of a catalyst.

Formation of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazole: The bromide intermediate is then reacted with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate to form the desired pyrazole derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Des Réactions Chimiques

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions:

Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Applications De Recherche Scientifique

Chemistry

In the realm of organic chemistry, 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitution where the chloro or fluoro groups can be replaced by other nucleophiles.

- Coupling Reactions: It can act as a coupling partner in reactions aimed at synthesizing biaryl compounds.

Biology

The compound has been investigated for its potential biological activities, particularly:

- Antimicrobial Properties: Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 20 |

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases:

- Anti-Epileptic Activity: Preliminary studies suggest that it may interact with neurotransmitter receptors, modulating their activity and offering potential as an anti-epileptic agent .

Case Study:

A study published in RSC Advances demonstrated that similar pyrazole derivatives exhibited significant anti-inflammatory effects in vitro, indicating potential applications in treating inflammatory diseases .

Industry

In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel materials and formulations.

Mécanisme D'action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as neurotransmitter receptors in the case of its anti-epileptic activity.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with other similar compounds:

2-chloro-4-fluorobenzyl bromide: This compound is a precursor in the synthesis of the target compound and shares similar structural features.

4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one: This compound has a different heterocyclic ring but shares the 2-chloro-4-fluorobenzyl group, and it is studied for its anti-epileptic properties.

4-fluorobenzyl chloride: This compound has a similar benzyl group with a fluoro substituent and is used in various organic syntheses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Activité Biologique

1-(2-Chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and agriculture.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClFN₃ |

| Molecular Weight | 250.7 g/mol |

| CAS Number | 925663-04-3 |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Starting materials include 2-chloro-4-fluorobenzyl chloride and 3,5-dimethylpyrazole. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its mechanism of action can modulate specific signaling pathways, which contributes to its biological effects. Notably, it has been studied for its insecticidal properties against pests like Mythimna separata and Plutella xylostella, showcasing significant larvicidal activity comparable to established insecticides like chlorantraniliprole .

Case Studies and Research Findings

- Insecticidal Activity : In a study evaluating the insecticidal efficacy of various pyrazole derivatives, this compound demonstrated a larvicidal activity of 90% against Plutella xylostella at a concentration of 10−5 mg/L . This activity was attributed to its ability to disrupt calcium release from neuronal endoplasmic reticulum, a mechanism common among anthranilic diamide insecticides.

- Pharmacological Potential : The compound has also been investigated for its potential as a selective androgen receptor modulator (SARM). Its structural features suggest that it could be developed into therapeutics targeting conditions influenced by androgen receptors .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. Comparative studies with similar compounds reveal that substituent variations significantly affect both insecticidal potency and receptor binding affinities .

Propriétés

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCYFSKARZNSSAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.